N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized in 2006 by Abbott Laboratories as a potential therapeutic agent for the treatment of chronic pain and epilepsy.
Mecanismo De Acción
N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, this compound reduces the influx of calcium ions into neurons, which in turn reduces neuronal excitability and neurotransmitter release. This mechanism of action is thought to underlie the analgesic and antiepileptic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to reduce pain and seizure activity in animal models without producing significant side effects. In addition, this compound has been shown to have a low potential for drug interactions, making it a promising candidate for combination therapy with other analgesics or antiepileptic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride is its selectivity for T-type calcium channels, which allows for more precise targeting of neuronal excitability. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
For N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride research include the development of more soluble analogs and the exploration of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride involves a multi-step process that begins with the preparation of 3-fluoro-5-methylbenzenesulfonyl chloride. This intermediate is then reacted with cyclopropylamine to form N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide, which is subsequently treated with hydrochloric acid to yield this compound hydrochloride. The overall yield of this synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and epilepsy. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, this compound has been shown to reduce seizure activity in animal models of epilepsy.
Propiedades
IUPAC Name |
N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S.ClH/c1-8-4-10(13)6-11(5-8)18(16,17)15-12(7-14)9-2-3-9;/h4-6,9,12,15H,2-3,7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCMHOAEIITHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC(CN)C2CC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.